N-(2,4-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(2,4-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H13F3N4O3 and its molecular weight is 426.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Structures :
- Karpina et al. (2019) described the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating a versatile synthetic approach that might be applicable for producing a variety of functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives Karpina et al..
- Ding et al. (2006) detailed the synthesis of a related compound, N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, outlining the reaction process and conditions for obtaining the compound Ding et al..
Biological Properties and Applications :
- The work by Parikh and Joshi (2014) investigated the antimicrobial properties of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, highlighting their significant potency against a broad panel of bacterial and fungal strains due to the presence of fluorine atoms, which enhanced their antimicrobial properties Parikh & Joshi.
- Mphahlele et al. (2017) synthesized novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties. The compounds showed promising results against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, indicating potential as antiplasmodial agents Mphahlele et al..
- Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, exploring their potential in photovoltaic efficiency modeling for dye-sensitized solar cells and as ligand protein interactors Mary et al..
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O3/c22-13-5-3-12(4-6-13)19-26-20(31-27-19)15-2-1-9-28(21(15)30)11-18(29)25-17-8-7-14(23)10-16(17)24/h1-10H,11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNPOMTNFKYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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